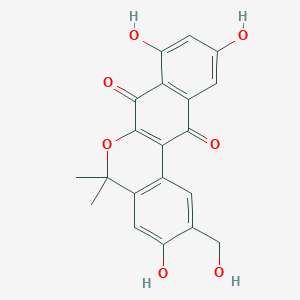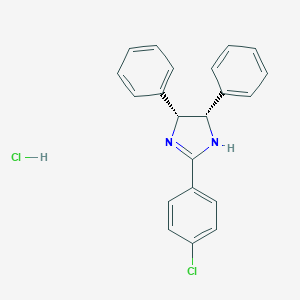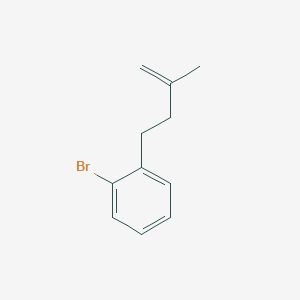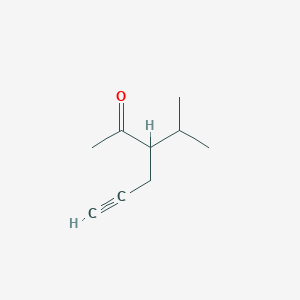
3-Propan-2-ylhex-5-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propan-2-ylhex-5-yn-2-one, also known as propargyl acetone, is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It has a unique chemical structure that makes it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of 3-Propan-2-ylhex-5-yn-2-one involves its ability to inhibit the activity of enzymes such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, 3-Propan-2-ylhex-5-yn-2-one increases the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Propan-2-ylhex-5-yn-2-one are primarily related to its ability to inhibit the activity of acetylcholinesterase. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 3-Propan-2-ylhex-5-yn-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Propan-2-ylhex-5-yn-2-one in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This makes it a valuable tool in the study of this enzyme and its role in various physiological processes. However, one limitation of using 3-Propan-2-ylhex-5-yn-2-one is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of 3-Propan-2-ylhex-5-yn-2-one in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Propan-2-ylhex-5-yn-2-one and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 3-Propan-2-ylhex-5-yn-2-one can be achieved through a two-step process. The first step involves the reaction of 3-Propan-2-ylhex-5-yn-2-one alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces 3-Propan-2-ylhex-5-yn-2-one acetate. In the second step, 3-Propan-2-ylhex-5-yn-2-one acetate is heated with hexan-2-one in the presence of a base such as potassium hydroxide. This reaction produces 3-Propan-2-ylhex-5-yn-2-one.
Wissenschaftliche Forschungsanwendungen
3-Propan-2-ylhex-5-yn-2-one has several scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 3-Propan-2-ylhex-5-yn-2-one has been used as a tool to study the mechanism of action of enzymes such as acetylcholinesterase.
Eigenschaften
CAS-Nummer |
127488-64-6 |
|---|---|
Produktname |
3-Propan-2-ylhex-5-yn-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-propan-2-ylhex-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h1,7,9H,6H2,2-4H3 |
InChI-Schlüssel |
MMFAGBNBPWGKFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC#C)C(=O)C |
Kanonische SMILES |
CC(C)C(CC#C)C(=O)C |
Synonyme |
5-Hexyn-2-one, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



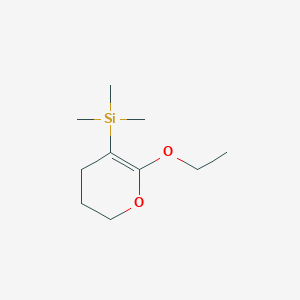

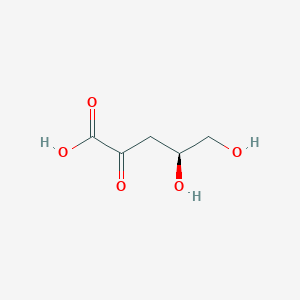
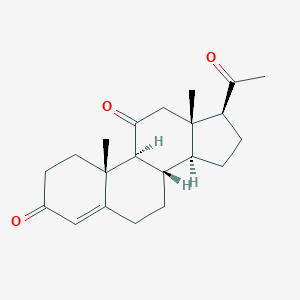
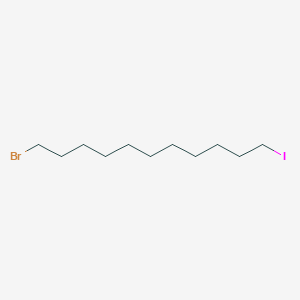

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
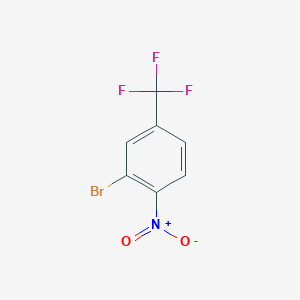
![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
